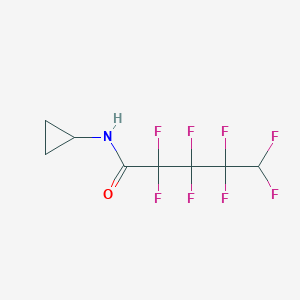![molecular formula C24H26ClN3O3 B10978772 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B10978772.png)
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]ethanone is a complex organic compound that features a piperidine ring, a pyrazole ring, and various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]ethanone typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through the reaction of 4-chlorobenzaldehyde with piperidine under acidic conditions to form 4-(4-chlorophenyl)-4-hydroxypiperidine.
Formation of the pyrazole ring: This involves the reaction of 4-methoxyphenylhydrazine with 3-methyl-2-butanone under basic conditions to form 5-(4-methoxyphenyl)-3-methyl-1H-pyrazole.
Coupling of the two rings: The final step involves the coupling of the piperidine and pyrazole rings through an ethanone linker, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The ketone group in the ethanone linker can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles in the presence of a base such as potassium carbonate in DMF (dimethylformamide) at elevated temperatures.
Major Products
Oxidation: Formation of 1-[4-(4-chlorophenyl)-4-oxopiperidin-1-yl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]ethanone.
Reduction: Formation of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]ethanone involves its interaction with specific molecular targets in the body. This compound may bind to and inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]ethanone: Similar structure but with a bromine atom instead of chlorine.
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]propanone: Similar structure but with a propanone linker instead of ethanone.
Uniqueness
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]ethanone is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C24H26ClN3O3 |
|---|---|
Molekulargewicht |
439.9 g/mol |
IUPAC-Name |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanone |
InChI |
InChI=1S/C24H26ClN3O3/c1-16-21(23(27-26-16)17-3-9-20(31-2)10-4-17)15-22(29)28-13-11-24(30,12-14-28)18-5-7-19(25)8-6-18/h3-10,30H,11-15H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
DMIPYGQKVWKWEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




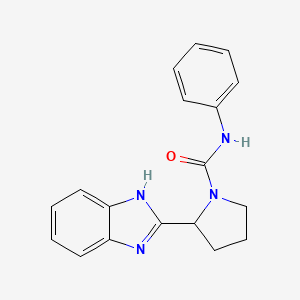
![3-({4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10978699.png)
![Propan-2-yl 4-cyano-5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B10978702.png)
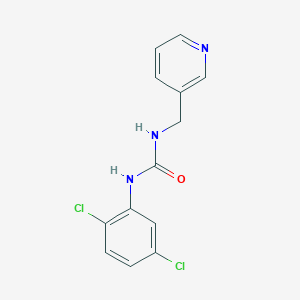
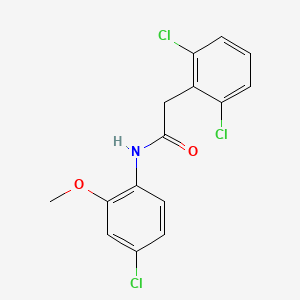
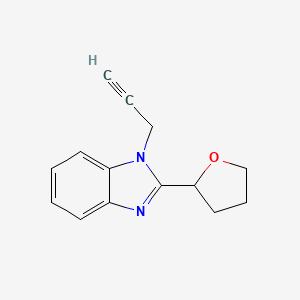
![methyl 2-{[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10978713.png)

![1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)methanamine](/img/structure/B10978731.png)
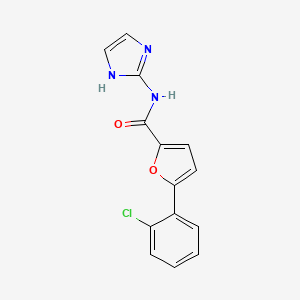

![4-fluoro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide](/img/structure/B10978751.png)
